molecular formula C24H26FNO4 B1673502 Fluvastatin CAS No. 93957-54-1

Fluvastatin

カタログ番号 B1673502
CAS番号: 93957-54-1
分子量: 411.5 g/mol
InChIキー: FJLGEFLZQAZZCD-MCBHFWOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The key step in the synthesis of Fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .


Molecular Structure Analysis

Fluvastatin can bind to multiple target proteins of SARS-CoV-2, including the spike-mutant proteins . It contains total 58 bonds; 32 non-H bonds, 18 multiple bonds, 8 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, 2 secondary alcohols, and 1 Pyrrole .


Chemical Reactions Analysis

Fluvastatin is a HMG-CoA Reductase Inhibitor . It is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury .


Physical And Chemical Properties Analysis

Fluvastatin is 98% bound to plasma proteins. The volume of distribution (Vd) is estimated at 0.35 L/kg . It is very unstable during storage and anti-isomer as well as lactones are the main formed by-products .

作用機序

Target of Action

Fluvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin acts as an antilipemic agent that competitively inhibits HMG-CoA reductase . By blocking this enzyme, fluvastatin impedes the conversion of HMG-CoA to mevalonic acid, thereby disrupting cholesterol synthesis . This leads to a decrease in intracellular cholesterol levels, which in turn stimulates the upregulation of LDL receptors, enhancing the uptake and catabolism of LDL .

Biochemical Pathways

The primary biochemical pathway affected by fluvastatin is the mevalonate pathway . These intermediates are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

Fluvastatin is absorbed orally with a bioavailability of about 24–30% . The drug is highly bound to plasma proteins . It is metabolized in the liver primarily by the CYP2C9 enzyme, and to a lesser extent by CYP3A4 and CYP2C8 . The elimination half-life of fluvastatin is between 1–3 hours for the capsule form and 9 hours for extended-release formulations . It is excreted mainly in the feces (95%) and to a lesser extent in the urine (5%) .

Result of Action

The molecular and cellular effects of fluvastatin’s action primarily involve the reduction of plasma cholesterol levels . By inhibiting cholesterol synthesis, fluvastatin decreases the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body . This helps to prevent cardiovascular events, including myocardial infarction and stroke .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluvastatin. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP2C9, CYP3A4, CYP2C8) can affect the metabolism and efficacy of fluvastatin . Additionally, certain disease states, such as liver disease and diabetes, can impact the drug’s effectiveness and safety profile . It’s also worth noting that the drug’s absorption can be affected by food intake .

Safety and Hazards

Fluvastatin is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury . The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001% .

将来の方向性

There is a need for designing and developing additional large prospective interventional randomized control trials (RCTs) to better evaluate the association between statin exposure and the risk of fibrosis progression and development of cirrhosis in patients with non-cirrhotic CLDs, the risk of progression of PHTN in patients with cirrhosis, and the mortality rates in patients with cirrhotic or non-cirrhotic CLDs .

特性

IUPAC Name

(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGEFLZQAZZCD-MCBHFWOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020962
Record name (3R,5S)-Fluvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ...
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fluvastatin

CAS RN

93957-54-1, 155229-75-7, 93957-55-2
Record name fluvastatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3R,5S)-Fluvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin sodium hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/
Record name Fluvastatin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluvastatin
Reactant of Route 2
Fluvastatin
Reactant of Route 3
Fluvastatin
Reactant of Route 4
Fluvastatin
Reactant of Route 5
Reactant of Route 5
Fluvastatin
Reactant of Route 6
Fluvastatin

Q & A

Q1: What is the primary mechanism of action of fluvastatin?

A1: Fluvastatin, like other statins, is a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. [, , , , ] By inhibiting this enzyme, fluvastatin effectively reduces the production of mevalonate, a precursor to cholesterol. [] This reduction in cholesterol biosynthesis leads to a cascade of downstream effects, primarily the upregulation of LDL receptors in the liver, enhancing the clearance of LDL cholesterol from circulation. [, , ]

Q2: Beyond its cholesterol-lowering effect, what other "pleiotropic" effects does fluvastatin exhibit?

A2: Fluvastatin demonstrates a range of pleiotropic effects beyond cholesterol reduction, including anti-inflammatory, antithrombotic, and antioxidant properties. [, , ] These effects are believed to be mediated through the modulation of various signaling pathways and cellular processes, some of which are independent of its impact on cholesterol synthesis. [, ] For example, fluvastatin has been shown to:

  • Reduce inflammation: Fluvastatin can lower levels of inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-α (TNF-α). [, ] Studies suggest fluvastatin may achieve this by upregulating inducible nitric oxide synthase (iNOS) expression in vascular smooth muscle cells, potentially through inhibition of the Rho pathway. []
  • Improve endothelial function: By inhibiting the mevalonate pathway, fluvastatin can enhance the bioavailability of nitric oxide (NO), leading to improved endothelial function. [, ]
  • Modulate platelet function: Fluvastatin has been shown to reduce platelet aggregation, possibly through a dual mechanism involving both its cholesterol-lowering action and a direct effect on platelet lipid composition and drug binding. [, ]
  • Influence bone metabolism: Preclinical studies suggest fluvastatin might have positive effects on bone formation, possibly by promoting the differentiation of bone marrow stromal cells into osteoblasts. [, ] This effect seems to be mediated by the RhoA-BMP2 pathway, with varying sensitivity observed in different mouse models. []

Q3: What is the molecular formula and weight of fluvastatin?

A3: The molecular formula of fluvastatin sodium, the salt form commonly used in pharmaceuticals, is C24H25FNO4Na. Its molecular weight is 433.4 g/mol. []

Q4: Is there information available on the spectroscopic data or material properties of fluvastatin relevant to its pharmaceutical applications?

A4: The provided research papers primarily focus on the pharmacological and clinical aspects of fluvastatin. While information on its detailed spectroscopic data or material properties like stability under various storage conditions isn't directly addressed, one study mentions the use of fluvastatin sodium solvates as intermediates in preparing amorphous fluvastatin sodium. [] This suggests that different forms of fluvastatin with potentially altered material properties can be produced.

Q5: How is fluvastatin absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Fluvastatin is administered orally and is well absorbed from the gastrointestinal tract. [, ] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP2C9. [, , ] The major metabolic pathways involve hydroxylation and N-desisopropylation. [] Fluvastatin and its metabolites are primarily excreted in the bile and feces, with a small portion eliminated in the urine. [, ]

Q6: Does the presence of other drugs, specifically those metabolized by CYP enzymes or transported by specific transporters, affect fluvastatin pharmacokinetics?

A6: Yes, co-administration with drugs that are inhibitors or inducers of CYP2C9 can significantly alter fluvastatin exposure. [, , , ] For example, co-administration with clopidogrel, a CYP2C9 inhibitor, moderately increases fluvastatin Cmax, although the clinical relevance of this interaction appears minimal. [] Similarly, co-administration with ezetimibe, a cholesterol absorption inhibitor, may decrease the rate and extent of fluvastatin bioavailability, potentially due to an interaction with specific transporters. []

Q7: How does the efficacy of fluvastatin compare to other statins?

A7: While fluvastatin effectively lowers total cholesterol, LDL cholesterol, and triglycerides, clinical trials suggest it might be less potent than other statins like atorvastatin and rosuvastatin. [, , ] A meta-analysis indicated that fluvastatin was approximately 12-fold less potent than atorvastatin and 46-fold less potent than rosuvastatin in reducing LDL cholesterol. []

Q8: Are there any specific drug delivery systems or targeting strategies being investigated to improve the efficacy or safety of fluvastatin?

A10: While the provided articles primarily focus on the systemic effects of fluvastatin, one study investigated the local administration of a fluvastatin-gelatin complex to promote bone healing in a mouse model of osteoporosis. [] This approach suggests potential benefits of targeted delivery in specific clinical scenarios, but further research is necessary.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。